REACTION_SMILES
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[CH3:39][O:40][C:41](=[O:42])[NH:43][CH:44]([CH:45]([CH3:46])[CH2:47][CH3:48])[C:49](=[O:50])[OH:51].[O:52]=[CH:53][N:54]([CH3:55])[CH3:56].[s:1]1[cH:2][n:3][cH:4][c:5]1-[c:6]1[cH:7][cH:8][c:9]([CH2:12][N:13]([CH2:14][CH:15]([CH:16]([CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[NH:24][C:25]([CH:26]([NH:27][C:28](=[O:29])[O:30][CH3:31])[C:32]([CH3:33])([CH3:34])[CH3:35])=[O:36])[OH:37])[NH2:38])[cH:10][cH:11]1>>[s:1]1[cH:2][n:3][cH:4][c:5]1-[c:6]1[cH:7][cH:8][c:9]([CH2:12][N:13]([CH2:14][CH:15]([CH:16]([CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[NH:24][C:25]([CH:26]([NH:27][C:28](=[O:29])[O:30][CH3:31])[C:32]([CH3:33])([CH3:34])[CH3:35])=[O:36])[OH:37])[NH:38][C:49]([CH:44]([NH:43][C:41]([O:40][CH3:39])=[O:42])[CH:45]([CH3:46])[CH2:47][CH3:48])=[O:50])[cH:10][cH:11]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)C(NC(=O)OC)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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COC(=O)NC(C(=O)NC(Cc1ccccc1)C(O)CN(N)Cc1ccc(-c2cncs2)cc1)C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)NC(C(=O)NC(Cc1ccccc1)C(O)CN(N)Cc1ccc(-c2cncs2)cc1)C(C)(C)C
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Name
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Type
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product
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Smiles
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CCC(C)C(NC(=O)OC)C(=O)NN(Cc1ccc(-c2cncs2)cc1)CC(O)C(Cc1ccccc1)NC(=O)C(NC(=O)OC)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:39][O:40][C:41](=[O:42])[NH:43][CH:44]([CH:45]([CH3:46])[CH2:47][CH3:48])[C:49](=[O:50])[OH:51].[O:52]=[CH:53][N:54]([CH3:55])[CH3:56].[s:1]1[cH:2][n:3][cH:4][c:5]1-[c:6]1[cH:7][cH:8][c:9]([CH2:12][N:13]([CH2:14][CH:15]([CH:16]([CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[NH:24][C:25]([CH:26]([NH:27][C:28](=[O:29])[O:30][CH3:31])[C:32]([CH3:33])([CH3:34])[CH3:35])=[O:36])[OH:37])[NH2:38])[cH:10][cH:11]1>>[s:1]1[cH:2][n:3][cH:4][c:5]1-[c:6]1[cH:7][cH:8][c:9]([CH2:12][N:13]([CH2:14][CH:15]([CH:16]([CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[NH:24][C:25]([CH:26]([NH:27][C:28](=[O:29])[O:30][CH3:31])[C:32]([CH3:33])([CH3:34])[CH3:35])=[O:36])[OH:37])[NH:38][C:49]([CH:44]([NH:43][C:41]([O:40][CH3:39])=[O:42])[CH:45]([CH3:46])[CH2:47][CH3:48])=[O:50])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)C(NC(=O)OC)C(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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COC(=O)NC(C(=O)NC(Cc1ccccc1)C(O)CN(N)Cc1ccc(-c2cncs2)cc1)C(C)(C)C
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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COC(=O)NC(C(=O)NC(Cc1ccccc1)C(O)CN(N)Cc1ccc(-c2cncs2)cc1)C(C)(C)C
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Name
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Type
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product
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Smiles
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CCC(C)C(NC(=O)OC)C(=O)NN(Cc1ccc(-c2cncs2)cc1)CC(O)C(Cc1ccccc1)NC(=O)C(NC(=O)OC)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |